molecular formula C7H13NO3 B143443 N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide CAS No. 136732-30-4

N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide

Cat. No. B143443
M. Wt: 159.18 g/mol
InChI Key: BKZMVQGTOPFVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide (DMCX) is a cyclopropane derivative that has been extensively studied for its potential use in scientific research. DMCX is a non-opioid analgesic that has been shown to produce antinociceptive effects in animal models.

Mechanism Of Action

The mechanism of action of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide is not fully understood. It has been proposed that N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide acts as a sodium channel blocker, which reduces the excitability of neurons and produces antinociceptive effects. N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has also been shown to activate the GABAergic system, which may contribute to its analgesic effects.

Biochemical And Physiological Effects

N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has been shown to produce antinociceptive effects in animal models. It has also been shown to reduce inflammation in animal models of inflammatory pain. N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has a short half-life and is rapidly metabolized in the liver. It does not accumulate in the body and does not produce any known toxic effects.

Advantages And Limitations For Lab Experiments

N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has several advantages for use in lab experiments. It is a non-opioid analgesic that produces antinociceptive effects without the side effects associated with opioid analgesics. It has a short half-life and is rapidly metabolized, which makes it easy to control in lab experiments. However, N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has limitations in terms of its potency and selectivity. It may not be effective in all types of pain and may produce off-target effects.

Future Directions

There are several future directions for the study of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide. Further research is needed to fully understand the mechanism of action of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide and its potential use in the treatment of different types of pain. The development of more potent and selective analogs of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide may lead to the discovery of new non-opioid analgesics. The use of N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide in combination with other analgesics may also be explored to enhance its analgesic effects.

Scientific Research Applications

N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has been studied for its potential use as a non-opioid analgesic. Animal studies have shown that N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide produces antinociceptive effects without the side effects associated with opioid analgesics. N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and inflammatory pain.

properties

CAS RN

136732-30-4

Product Name

N,1-Dimethoxy-N-methylcyclopropane-1-carboxamide

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

N,1-dimethoxy-N-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C7H13NO3/c1-8(11-3)6(9)7(10-2)4-5-7/h4-5H2,1-3H3

InChI Key

BKZMVQGTOPFVQE-UHFFFAOYSA-N

SMILES

CN(C(=O)C1(CC1)OC)OC

Canonical SMILES

CN(C(=O)C1(CC1)OC)OC

synonyms

Cyclopropanecarboxamide, N,1-dimethoxy-N-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (74 mmol) of 1-methoxy-cyclopropane-carbonyl chloride are added at 20° C. with stirring to a mixture of 8 g (82 mmol) of N,O-dimethyl-hydroxylamine hydrochloride and 100 ml of absolute dichloromethane. 13 g (164 mmol) of absolute pyridine are then added dropwise at 0° C. The mixture is initially subsequently stirred at 20° C. for one hour and then at 40° C. for one hour, the precipitate is then filtered off and 100 ml of dichloromethane are added. The reaction mixture is washed with water, dried over sodium sulphate and concentrated by stripping off the solvent under reduced pressure. The remaining residue is subjected to a vacuum distillation. 10 g (85% of theory) of N-methoxy-N-methyl-1-methoxy-cyclopropanecarboxamide are obtained in this manner in the form of an oil having a boiling point of b.p.=125° C. at 20 mbar. ##STR35##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three

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